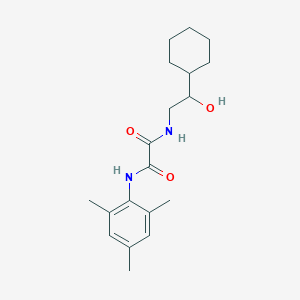![molecular formula C16H17N3O3 B2465810 6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924249-82-1](/img/structure/B2465810.png)
6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Aly, Abdo, and El-Gharably (2004) outlines the synthesis of novel pyrazolinone and pyrazole derivatives, focusing on compounds structurally related to 6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. This research provides foundational knowledge for synthesizing similar compounds with potential biological activities (Aly, Abdo, & El-Gharably, 2004).
- Another study by Low et al. (2007) discusses the supramolecular aggregation of related pyrazolopyridine derivatives. Their work offers insights into the molecular structure and interactions of these compounds, which are crucial for understanding their chemical properties (Low et al., 2007).
Biological Activities
- Bernardino et al. (2007) conducted a study on the synthesis and antiviral activity of new pyrazolopyridine-carboxylic acid derivatives. Their research highlights the potential antiviral properties of these compounds, suggesting their relevance in pharmaceutical applications (Bernardino et al., 2007).
- In 2019, Abdel‐Latif et al. explored the synthesis of new polyheterocyclic ring systems derived from related pyrazolopyridine structures. They also evaluated the antibacterial properties of these compounds, indicating their possible use in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Shylaja et al. (2020) discovered a fluorescent chemosensor for Fe3+ ions and picric acid based on a dimethylfuran tethered pyridine-carbonitrile. This study shows the potential of these compounds in sensing and detection applications (Shylaja, Rubina, Roja, & Kumar, 2020).
Catalytic and Material Applications
- Zhang et al. (2016) developed magnetically separable graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of pyrazolopyridine-carbonitriles. This research demonstrates the potential application of these compounds in green chemistry and catalysis (Zhang et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle the compound safely.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
Eigenschaften
IUPAC Name |
6-(2,5-dimethylfuran-3-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-8(2)19-15-13(7-17-19)12(16(20)21)6-14(18-15)11-5-9(3)22-10(11)4/h5-8H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFGCODIWNTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)
![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)
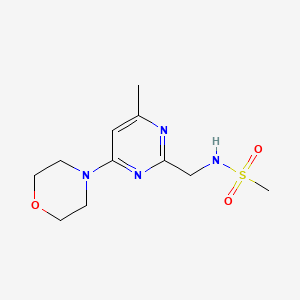

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)
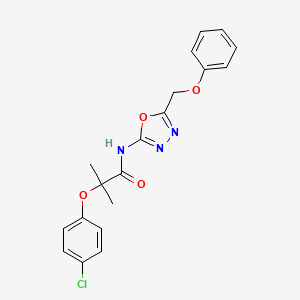

![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)
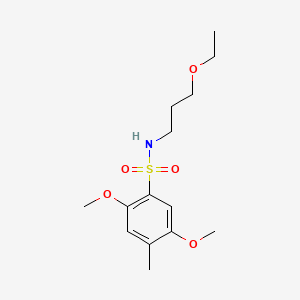
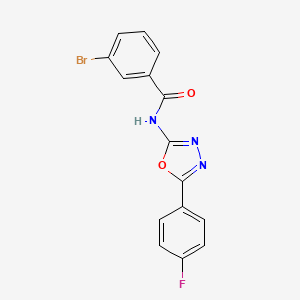
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)
